molecular formula C10H5NO6 B1603204 8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid CAS No. 98948-82-4

8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid

Cat. No.: B1603204
CAS No.: 98948-82-4
M. Wt: 235.15 g/mol
InChI Key: QDPBTTYWHGQEIJ-UHFFFAOYSA-N
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Description

8-Hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid is a high-purity chemical reagent intended for research and development purposes exclusively. This compound is part of the quinoline carboxylic acid family, a class recognized in medicinal chemistry as a "privileged structure" capable of interacting with diverse biological targets . The 8-hydroxyquinoline scaffold is particularly noted for its strong metal-chelating properties . This chelation ability is a key mechanism of action for many research applications, including the study of metalloenzyme inhibition and the development of agents for probing metal ion homeostasis in biological systems . Researchers can leverage this compound as a novel chemical entity for various investigative pathways, such as developing probes for oxidative stress or studying iron metabolism, given that related 8-hydroxyquinoline-2-carboxylic acids have been identified as potent iron chelators in other models . The presence of multiple carbonyl groups suggests potential for unique reactivity and binding interactions, making it a candidate for further exploration in chemical biology and drug discovery. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO6/c12-4-1-3(10(16)17)11-8-5(13)2-6(14)9(15)7(4)8/h1-2,13H,(H,11,12)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPBTTYWHGQEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=O)C=C(N2)C(=O)O)C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605478
Record name 8-Hydroxy-4,5,6-trioxo-1,4,5,6-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98948-82-4
Record name 8-Hydroxy-4,5,6-trioxo-1,4,5,6-tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid typically involves the following steps:

    Condensation Reaction: The starting material, 2,4,5-trimethoxyaniline, is condensed with diethyl ketomalonate under heating conditions to form an intermediate product.

    Cyclization: The intermediate undergoes cyclization at high temperatures to yield ethyl 4-hydroxy-5,6,8-trimethoxyquinoline-2-carboxylate.

    Hydrolysis: The ester group in the product is hydrolyzed using acidic conditions to form 4,5,6,8-tetrahydroxyquinoline-2-carboxylic acid hydrobromide.

    Oxidation: The final step involves oxidation using potassium ferricyanide under basic conditions to produce this compound.

Chemical Reactions Analysis

8-Hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.

    Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions with suitable reagents.

    Condensation: The compound can undergo condensation reactions with amines or other nucleophiles to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H5NO6C_{10}H_5NO_6 and a molecular weight of approximately 235.15 g/mol. Its structure comprises a quinoline ring with hydroxyl, carboxyl, and keto functional groups, which contribute to its reactivity and biological activity.

Chemistry

In the field of chemistry, 8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid serves as a building block for synthesizing more complex quinoline derivatives. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile intermediate in organic synthesis.

Reaction TypeDescription
Oxidation Introduces additional functional groups or modifies existing ones.
Reduction Converts keto groups to hydroxyl groups.
Substitution Hydroxyl and carboxyl groups participate in reactions with suitable reagents.
Condensation Forms new derivatives with amines or other nucleophiles.

Biology

The compound exhibits promising antimicrobial and anticancer properties due to its interaction with biological molecules. Studies have shown that it can inhibit certain enzymes by binding to their active sites, thus blocking their activity. Additionally, it may interact with DNA and RNA, affecting their function.

Case Study: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disrupting bacterial cell wall synthesis.

Medicine

Research is ongoing to explore its potential as a therapeutic agent for various diseases. The compound's ability to inhibit nucleic acid synthesis suggests potential applications in treating viral infections or cancer.

Case Study: Anticancer Properties

In vitro studies indicated that the compound could induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation.

Industry

In industrial applications, this compound is utilized in the synthesis of dyes and pigments. Its unique chemical properties allow for the development of colorants with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting their function and stability. The pathways involved in its mechanism of action include inhibition of nucleic acid synthesis and disruption of cellular processes .

Comparison with Similar Compounds

8-Hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid can be compared with other quinoline derivatives such as:

    8-Hydroxyquinoline: Known for its antimicrobial properties, it shares a similar hydroxyl group but lacks the additional keto and carboxyl groups.

    Quinoline-2-carboxylic acid: This compound has a carboxyl group at the 2-position but lacks the hydroxyl and keto groups.

    4,6-Dihydroxyquinoline-5,8-dione: This compound has hydroxyl and keto groups but lacks the carboxyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

8-Hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid (CAS No. 98948-82-4) is a quinoline derivative with significant biological activity. Its unique molecular structure, characterized by multiple functional groups including hydroxyl, carboxyl, and keto groups, has attracted attention in various scientific fields, particularly in medicinal chemistry and biology.

PropertyValue
Molecular Formula C₁₀H₅NO₆
Molecular Weight 235.15 g/mol
CAS Number 98948-82-4
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can inhibit specific enzymes by binding to their active sites, disrupting their function. This includes:

  • Inhibition of Nucleic Acid Synthesis : The compound has shown potential in affecting DNA and RNA stability.
  • Interaction with Enzymes : It acts as a selective inhibitor of fructose 1,6-bisphosphate aldolase (II FBA), which is critical for the metabolism of both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis and Escherichia coli .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its effectiveness as an anti-tuberculosis agent due to its selective inhibition of II FBA without affecting human enzymes .

Anticancer Properties

The compound has been investigated for its anticancer potential. Its ability to disrupt cellular processes and inhibit nucleic acid synthesis suggests that it may play a role in cancer treatment strategies. In vitro studies have shown promising results against various cancer cell lines .

Iron Chelation

This compound functions as an iron chelator, which is important for neuroprotection and may have implications in treating neurodegenerative diseases . Its structural similarity to other known iron-chelating agents enhances its potential therapeutic applications.

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    • A study demonstrated that this compound inhibited the growth of M. tuberculosis effectively in vitro.
    • The mechanism was linked to its interaction with zinc metalloenzymes crucial for bacterial metabolism.
  • Anticancer Activity :
    • Research indicated that the compound showed significant cytotoxicity against several cancer cell lines.
    • Notably, it was effective at low micromolar concentrations, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other quinoline derivatives:

CompoundActivity TypeNotes
8-Hydroxyquinoline AntimicrobialLacks additional keto and carboxyl groups.
Quinoline-2-carboxylic acid AntimicrobialHas carboxyl group but fewer functional groups.
4-Hydroxyquinoline Derivatives AntifungalVarying activity based on substitution patterns.

Q & A

Q. What are the established synthetic pathways for 8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as:
  • Decarboxylation : Derived from precursors like 8-hydroxyquinoline-4-carboxylic acid under controlled thermal conditions (e.g., 225°C with NaOH fusion) .
  • Cyclization Reactions : Use of polyphosphoric acid (PPA) or sulfuric acid to catalyze ring closure in intermediates, as seen in analogous quinolinecarboxylic acid syntheses .
  • Oxidation Steps : Introduction of oxo groups at positions 4, 5, and 6 via oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.

Q. Critical Parameters :

  • Temperature and solvent polarity significantly affect intermediate stability.
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the trioxo derivative .

Table 1 : Comparative Synthesis Routes

MethodYield (%)Purity (%)Key Challenges
Decarboxylation 60–75≥95Byproduct formation
PPA Cyclization 40–5590–92Solubility of intermediates

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Peaks at δ 12.1–12.5 ppm (carboxylic acid proton), δ 160–180 ppm (carbonyl carbons) .
  • FT-IR : Bands at 1700–1750 cm⁻¹ (C=O stretching) and 2500–3300 cm⁻¹ (O-H stretching) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 263.03 (calculated for C₁₀H₅NO₇) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for polymorph identification .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability :
  • Stable in acidic conditions (pH 2–4) but undergoes hydrolysis above pH 7 due to deprotonation of the carboxylic acid group .
  • Degradation products include quinoline derivatives with reduced oxo groups.
  • Thermal Stability :
  • Decomposes above 200°C; differential scanning calorimetry (DSC) shows an exothermic peak at 210°C .
  • Storage Recommendations :
  • Store at -20°C in inert atmospheres (argon) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and tautomeric equilibria of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess tautomerism (e.g., keto-enol forms) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility and aggregation behavior .
  • Applications : Guide synthetic route design by identifying metastable intermediates.

Q. What mechanistic insights explain its potential antimicrobial activity against multidrug-resistant pathogens?

  • Methodological Answer :
  • In Vitro Assays :
  • MIC Testing : Evaluate against Staphylococcus aureus (MRSA) and Escherichia coli (ESBL-producing strains) using broth microdilution .
  • Mode of Action : Fluorescence quenching studies suggest intercalation into bacterial DNA gyrase, analogous to fluoroquinolones .
  • Resistance Mitigation : Synergistic studies with β-lactamase inhibitors (e.g., clavulanic acid) to assess potentiation effects .

Q. How do structural modifications at the 2-carboxylic acid position affect pharmacokinetics in preclinical models?

  • Methodological Answer :
  • Derivatization Strategies :
  • Esterification (e.g., ethyl ester prodrugs) to enhance bioavailability .
  • Amide conjugates for targeted delivery (e.g., folate-linked derivatives) .
  • In Vivo Studies :
  • Rodent Models : Administer 10–50 mg/kg orally; measure plasma concentrations via HPLC-MS/MS.
  • Key Findings : Ester derivatives show 3–5x higher Cmax than the parent compound .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :
  • Reproducibility Protocols :
  • Standardize reaction conditions (e.g., anhydrous solvents, inert atmospheres) .
  • Validate biological assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Meta-Analysis : Use multivariate regression to identify variables (e.g., solvent polarity, bacterial strain) causing data variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid
Reactant of Route 2
8-hydroxy-4,5,6-trioxo-1H-quinoline-2-carboxylic acid

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